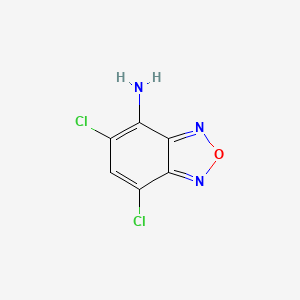

5,7-Dichloro-2,1,3-benzoxadiazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-2,1,3-benzoxadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYPMZSBOBFGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346049 | |

| Record name | 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330982-41-7 | |

| Record name | 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine

An In-depth Technical Guide to the Synthesis of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine

Abstract

This compound, a derivative of the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold, is a compound of significant interest for researchers in medicinal chemistry and materials science.[1][2] The benzoxadiazole (or benzofurazan) core is a well-established fluorophore and a versatile building block for creating more complex molecular systems for sensing and imaging applications.[1][2] The presence of two chlorine atoms and an amino group on the benzoxadiazole ring provides multiple reaction sites, making it a valuable intermediate for the synthesis of novel bioactive compounds and functional materials.[3] This guide presents a comprehensive overview of a proposed synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization.

Retrosynthetic Analysis and Proposed Pathway

The synthesis of a polysubstituted aromatic heterocycle like this compound requires a strategic approach to introduce the functional groups in the correct positions. A logical retrosynthetic analysis suggests a multi-step pathway beginning with a readily available starting material, 3,5-dichloroaniline. The proposed forward synthesis involves the sequential introduction of nitro groups, formation of the oxadiazole ring, and finally, the selective reduction to yield the target amine.

This pathway is designed to control the regioselectivity of each transformation, leveraging the directing effects of the substituents on the aromatic ring. The overall workflow is visualized below.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis. Each protocol is based on established chemical transformations adapted for this specific pathway.

Step 1: Synthesis of 3,5-Dichloro-2-nitroaniline

-

Principle: This step involves the electrophilic aromatic substitution (nitration) of 3,5-dichloroaniline. The amino group is a strong ortho-, para-director. Due to steric hindrance from the two chlorine atoms, nitration is expected to occur at the C2 position.

-

Experimental Protocol:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 3,5-dichloroaniline (10.0 g, 61.7 mmol) to concentrated sulfuric acid (50 mL) while cooling in an ice-salt bath to maintain the temperature below 10°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (4.2 mL, 67.9 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the aniline solution over 30 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol to yield 3,5-Dichloro-2-nitroaniline.

-

Step 2: Synthesis of 5,7-Dichloro-2,1,3-benzoxadiazole 1-oxide

-

Principle: This transformation is an intramolecular oxidative cyclization. In a basic medium, an oxidizing agent like sodium hypochlorite facilitates the formation of the benzoxadiazole N-oxide ring from an o-nitroaniline precursor.[4]

-

Experimental Protocol (Adapted from[4]):

-

In a 500 mL flask, suspend 3,5-Dichloro-2-nitroaniline (10.0 g, 48.3 mmol) in diethyl ether (100 mL).

-

Add a 50% wt. solution of potassium hydroxide (KOH) (10 mL) and tetrabutylammonium bromide (0.5 g) as a phase-transfer catalyst.

-

To this vigorously stirred biphasic mixture, add a commercial sodium hypochlorite solution (>10% active chlorine, 200 mL) dropwise over 1 hour at room temperature.

-

Continue stirring at room temperature for 8 hours. Monitor the reaction by TLC.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product as a solid.

-

Step 3: Synthesis of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole 1-oxide

-

Principle: The benzoxadiazole ring is strongly deactivating. However, under forcing conditions (fuming nitric acid and sulfuric acid), electrophilic nitration is possible. The existing substituents will direct the incoming nitro group to the C4 position.

-

Experimental Protocol:

-

Add the crude 5,7-Dichloro-2,1,3-benzoxadiazole 1-oxide (8.0 g, 39.0 mmol) in small portions to a stirred mixture of concentrated sulfuric acid (40 mL) and fuming nitric acid (20 mL) at 0°C.

-

After the addition, allow the reaction to warm to room temperature and then heat at 60°C for 3 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Filter the resulting precipitate, wash with copious amounts of water, and dry. The crude product can be purified by column chromatography on silica gel.

-

Step 4: Synthesis of this compound 1-oxide

-

Principle: This step involves the selective reduction of the newly introduced nitro group at the C4 position to an amine. A common method for this transformation is the use of a metal in acidic medium, such as iron powder in hydrochloric acid.[5]

-

Experimental Protocol (Adapted from[5]):

-

Suspend 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole 1-oxide (7.0 g, 28.0 mmol) in a mixture of ethanol (150 mL) and water (30 mL).

-

Add iron powder (6.3 g, 112 mmol) to the suspension.

-

Heat the mixture to reflux and add a few drops of concentrated hydrochloric acid to initiate the reaction.

-

Continue refluxing for 4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove the iron salts.

-

Evaporate the solvent from the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over sodium sulfate and concentrate to yield the crude amine.

-

Step 5: Synthesis of this compound (Target Compound)

-

Principle: The final step is the deoxygenation of the N-oxide to form the benzoxadiazole. This is reliably achieved using a phosphine reagent, such as triphenylphosphine (PPh₃), which abstracts the oxygen atom.[4]

-

Experimental Protocol (Adapted from[4]):

-

Dissolve this compound 1-oxide (5.0 g, 22.7 mmol) and triphenylphosphine (6.5 g, 24.8 mmol) in toluene (150 mL).

-

Reflux the mixture for 3-5 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide.

-

Evaporation of the solvent from the product-containing fractions will yield the final compound, this compound.

-

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for the target molecule.

| Property | Expected Value |

| Appearance | Yellow to orange solid |

| Molecular Formula | C₆H₃Cl₂N₃O |

| Molecular Weight | 219.02 g/mol |

| Melting Point | To be determined experimentally |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~ 7.5-7.8 (s, 1H, Ar-H), δ ~ 6.5-7.0 (br s, 2H, -NH₂) ppm. Note: A single aromatic proton is expected due to the substitution pattern. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expected signals in the aromatic region (δ ~ 100-150 ppm). Specific shifts require experimental determination.[1] |

| Mass Spec. (ESI+) | m/z = 219.97 [M+H]⁺, showing the characteristic isotopic pattern for two chlorine atoms. |

| FT-IR (ATR, cm⁻¹) | ~3400-3200 (N-H stretching), ~1620-1550 (C=N, C=C stretching), ~800-700 (C-Cl stretching). |

Safety and Handling

The synthesis involves hazardous materials requiring appropriate safety precautions.

-

Acids and Oxidizers: Concentrated nitric acid, sulfuric acid, and sodium hypochlorite are corrosive and strong oxidizers. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Chlorinated Compounds: Many chlorinated organic compounds are toxic and should be handled with care to avoid inhalation or skin contact.

-

General Hazards: The target compound, 4-Amino-5-chloro-2,1,3-benzothiadiazole (a related sulfur analog), is listed as a skin and eye irritant and is toxic to aquatic life.[6] Similar precautions should be taken with the oxygen analog.

Conclusion

This guide outlines a robust and chemically sound multi-step synthesis for this compound, starting from 3,5-dichloroaniline. The proposed pathway relies on a series of well-established organic reactions, including nitration, oxidative cyclization, and reduction. By providing detailed protocols and explaining the rationale behind each step, this document serves as a valuable resource for researchers aiming to synthesize this versatile chemical intermediate for applications in drug discovery and the development of novel fluorescent probes.

References

- Zhang, M., Kerr, A. T., DeHope, A. J., & Reynolds, J. G. (n.d.). New Synthetic Route to 4,6-diamino- 5,7-dinitro-benzo-furazan, F1, important decomposition product of 1. Propellants, Explosives, Pyrotechnics.

- BenchChem. (n.d.). 5,7-Dichloro-1,3-benzoxazol-2-amine as a Building Block in Organic Synthesis.

- Jayanna, N. D., et al. (2013). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Journal of Chemistry, 2013, 864385.

- (n.d.).

- Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Frizon, T. E. A., et al. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers.

- Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104.

- Google Patents. (n.d.). Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. CN104016949A.

- ResearchGate. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical Biochemistry, 486.

- ScienceOpen. (2019).

- NIH. (n.d.).

- Askin, S., et al. (2021). Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1. Bioorganic Chemistry, 113, 105009.

- Google Patents. (n.d.). Preparation method of 4-aminoindole. CN103420895A.

- PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole.

- ResearchGate. (n.d.).

Sources

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 5. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 6. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxadiazole Scaffold in Modern Chemistry

The 2,1,3-benzoxadiazole, or benzofurazan, scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, characterized by an electron-deficient aromatic system, impart a range of valuable characteristics to molecules that contain it. These include intense fluorescence, environmental sensitivity, and the ability to engage in specific non-covalent interactions, making benzoxadiazole derivatives powerful tools as fluorescent probes, sensors, and pharmacophores.

This guide provides a detailed technical overview of a specific, yet underexplored, derivative: 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine . While direct literature on this exact molecule is sparse, this document will construct a comprehensive profile by drawing upon the well-established chemistry of analogous compounds. We will delve into its probable synthetic pathways, predict its key chemical and spectral properties, and explore its potential applications, providing a robust theoretical and practical foundation for researchers interested in this compound.

Predicted Chemical Properties and Structural Data

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some data for closely related structures is available, specific experimental values for this compound are not widely reported. The data presented is a combination of computed values and expert extrapolation based on analogous structures.

| Property | Value (Predicted/Inferred) | Source/Basis |

| Molecular Formula | C₆H₃Cl₂N₃O | Stoichiometric Calculation |

| Molecular Weight | 204.02 g/mol | Stoichiometric Calculation |

| Appearance | Likely a colored crystalline solid (yellow to orange) | Analogy with other 4-aminobenzofurazans |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Acetone, Chloroform) and poorly soluble in water. | General solubility of similar heterocyclic compounds. |

| CAS Number | Not readily available in public databases. | Database Search |

Synthesis and Reaction Mechanisms

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be proposed based on established benzoxadiazole chemistry. The most logical approach involves the synthesis of a nitro-substituted precursor, followed by the reduction of the nitro group to the target amine.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole (Precursor)

This precursor is a known compound, and its synthesis provides the foundation for obtaining the target amine.[1]

-

Nitration of a Dichlorobenzofurazan: A suitable starting material would be 5,7-dichlorobenzofurazan. This can be synthesized from 3,5-dichloroaniline through diazotization, azidation, and subsequent thermal cyclization of the resulting aryl azide to form the benzofuroxan (the N-oxide), which is then deoxygenated.

-

Nitration Conditions: The 5,7-dichlorobenzofurazan is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The electron-withdrawing nature of the chloro substituents and the benzoxadiazole ring directs the nitration to the 4-position.

-

Work-up and Purification: The reaction mixture is carefully quenched with ice, and the precipitated product is filtered, washed with water until neutral, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a standard transformation in organic synthesis.

-

Choice of Reducing Agent: Several reagents are effective for this reduction. A common and cost-effective method is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric or acetic acid.[2] Alternatively, tin(II) chloride in concentrated hydrochloric acid is a reliable choice.

-

Reaction Conditions: The 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and treated with the reducing agent. The reaction is often heated to ensure complete conversion.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the metal salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate, sodium hydroxide) to precipitate the amine product. The crude product is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography to yield the final This compound .

Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the interplay of the electron-deficient benzoxadiazole core, the electron-donating amine group, and the electron-withdrawing chloro substituents.

Nucleophilicity of the Amino Group

The primary amino group at the 4-position is expected to be nucleophilic, allowing for a variety of derivatization reactions. This opens up possibilities for its use as a building block in the synthesis of more complex molecules.

Caption: Potential derivatization reactions of this compound.

These derivatizations are crucial for tuning the molecule's properties, such as solubility, and for introducing functionalities for biological targeting or material science applications.

Potential as a Fluorescent Probe

Many 4-amino-2,1,3-benzoxadiazole derivatives are known to be fluorescent.[3][4] The fluorescence properties of these compounds are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This makes them valuable as probes for studying biological membranes, protein binding sites, and other microenvironments.

-

Expected Spectral Properties: Based on analogues like 4-amino-7-nitrobenzofurazan, this compound is predicted to have an absorption maximum in the visible range (likely around 400-450 nm) and an emission maximum at a longer wavelength, resulting in a significant Stokes shift. The presence of the dichloro-substituents may influence the exact wavelengths and quantum yield.

Applications in Drug Discovery

The benzoxadiazole nucleus is present in a number of biologically active compounds. The ability to derivatize the amino group of this compound makes it an attractive scaffold for the synthesis of new chemical entities for screening in drug discovery programs. The chlorine atoms can also influence the pharmacokinetic properties of the molecule, potentially enhancing its metabolic stability or membrane permeability.

Spectral Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the aromatic proton at the 6-position. The chemical shift of this proton will be influenced by the surrounding substituents. The protons of the amino group will likely appear as a broad singlet, and its chemical shift may vary with solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be characteristic of the benzoxadiazole ring system with the specific substitution pattern.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms, with the molecular ion peak (M⁺) and the M+2 and M+4 peaks in a ratio of approximately 9:6:1.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), as well as aromatic C-H and C=C stretching bands.

-

UV-Visible and Fluorescence Spectroscopy: As mentioned, the compound is expected to absorb light in the visible region and exhibit fluorescence. The exact excitation and emission maxima would need to be determined experimentally. The fluorescence is likely to be sensitive to solvent polarity.[4]

Conclusion and Future Outlook

This compound represents a promising but currently underutilized chemical entity. Based on the well-established chemistry of related benzoxadiazoles, we have outlined a plausible synthetic route and predicted its key chemical, physical, and spectral properties. The combination of a reactive amino group for further functionalization and the potential for environmentally sensitive fluorescence suggests that this compound could be a valuable tool for researchers in several fields.

Future experimental work should focus on validating the proposed synthetic pathway, fully characterizing the compound using modern analytical techniques, and exploring its utility as a fluorescent probe and a scaffold for the development of novel bioactive molecules. The insights provided in this guide aim to serve as a catalyst for such investigations, paving the way for new discoveries and applications based on this intriguing molecule.

References

-

Royal Society of Chemistry. (n.d.). Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Retrieved from [Link]

-

Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. Available at: [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 578881, 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole. Retrieved from [Link]

- Jayanna, N. D., et al. (2025). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives.

- Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

-

Heisler, A. D., et al. (2023). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 8(3), 3323-3329. Available at: [Link]

- Satyendra, R. V., et al. (2022). Synthesis of 5,7-dichloro-1,3-benzoxazole-2-thiol derivatives as...

-

PubChemLite. (n.d.). 5,7-dichloro-2,1,3-benzothiadiazol-4-amine. Retrieved from [Link]

- El-Kassem, L. T. A., & Aly, F. A. (2025). The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques. Critical Reviews in Analytical Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 771620, 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

-

Chugunova, E., et al. (2021). The Reactivity of Azidonitrobenzofuroxans towards 1,3-Dicarbonyl Compounds: Unexpected Formation of Amino Derivative via. International Journal of Molecular Sciences, 22(18), 9646. Available at: [Link]

-

Lazzaroni, S., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Materials, 14(1), 199. Available at: [Link]

-

PLOS. (n.d.). S1 Supporting information: Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4- thiadiazol-2-yl)amino)ethyl)benzamides. Retrieved from [Link]

-

Chattopadhyay, A., & London, E. (1987). Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 904(1), 137-149. Available at: [Link]

-

SpectraBase. (n.d.). 5,7-Dichloro-1,3-benzoxazol-2-yl hydrosulfide. Retrieved from [Link]

- Shishkin, O. V., et al. (2025). Molecular and crystal structures of 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole and products of its reactions with secondary amines.

-

Paila, Y. D., et al. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 26(11), 3323. Available at: [Link]

-

Annenkov, V. V., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical Biochemistry, 486, 5-13. Available at: [Link]

-

Catalano, A., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7578. Available at: [Link]

Sources

- 1. 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole | C6HCl2N3O3 | CID 578881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the experimental rationale and data interpretation, grounded in established scientific principles.

Introduction

This compound is a halogenated derivative of the benzoxadiazole family, a class of heterocyclic compounds recognized for their diverse applications in medicinal chemistry and materials science. The introduction of chloro-substituents and an amine group to the benzoxadiazole core significantly influences its electronic properties, and consequently, its spectroscopic signature. Understanding these spectroscopic characteristics is paramount for its identification, purity assessment, and for predicting its behavior in various chemical and biological systems.

Synthesis Pathway

The synthesis of this compound can be conceptualized based on established routes for similar benzoxadiazole derivatives. A plausible synthetic workflow is outlined below. The rationale behind this multi-step synthesis is to introduce the desired functionalities in a controlled manner, starting from a readily available precursor.

Figure 1: A plausible synthetic workflow for this compound.

This proposed synthesis begins with the cyclization of 2-nitroaniline to form the benzoxadiazole N-oxide, which is subsequently reduced to the core 2,1,3-benzoxadiazole heterocycle.[1] Following the formation of the core, halogenation at the 4 and 7 positions would be carried out, followed by a selective amination to yield the final product. The choice of halogenating and aminating agents would be critical to ensure regioselectivity and high yield.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the molecular formula of a synthesized compound. For this compound (C₆H₃Cl₂N₃O), the predicted mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The relative abundance of the M, M+2, and M+4 peaks would be approximately in a 9:6:1 ratio, a hallmark of dichlorinated organic molecules.

Based on the closely related sulfur analog, 5,7-dichloro-2,1,3-benzothiadiazol-4-amine, the following m/z values for various adducts of the target molecule can be predicted.[2]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 220.9726 |

| [M+Na]⁺ | 242.9545 |

| [M+K]⁺ | 258.9285 |

| [M-H]⁻ | 218.9570 |

| Table 1: Predicted m/z values for common adducts of this compound. |

The experimental protocol for acquiring such data would involve the following steps:

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 10-100 µg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Analyze the acquired spectra to identify the molecular ion peak and its isotopic pattern. Compare the experimentally determined accurate mass with the theoretically calculated mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would display characteristic absorption bands corresponding to the N-H, C-H, C=C, C-N, and C-Cl bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400-3200 | Medium |

| C-H Stretch (aromatic) | 3100-3000 | Weak |

| C=C Stretch (aromatic) | 1620-1580 | Medium |

| N-O Stretch (benzoxadiazole) | 1550-1500 | Strong |

| C-N Stretch (aromatic amine) | 1350-1250 | Medium |

| C-Cl Stretch | 850-750 | Strong |

| Table 2: Predicted characteristic IR absorption bands for this compound. |

The presence of a primary amine will be indicated by a pair of medium-intensity bands in the 3400-3200 cm⁻¹ region. The strong absorptions corresponding to the N-O and C-Cl stretches are particularly diagnostic for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic proton and the amine protons. The chemical shift of the lone aromatic proton (H-6) will be influenced by the electron-withdrawing effects of the two chlorine atoms and the benzoxadiazole ring, and the electron-donating effect of the amine group. Based on data for related 7-nitro-2,1,3-benzoxadiazol-4-amine derivatives, the aromatic proton is expected to appear as a singlet in the downfield region.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-6 | ~6.5-7.0 | Singlet |

| Amine NH₂ | ~5.0-6.0 | Broad Singlet |

| Table 3: Predicted ¹H NMR chemical shifts for this compound (in DMSO-d₆). |

The amine protons will likely appear as a broad singlet, and their chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of six distinct carbon signals is expected. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~145-150 |

| C-5 | ~110-115 |

| C-6 | ~100-105 |

| C-7 | ~115-120 |

| C-8 (C-3a) | ~140-145 |

| C-9 (C-7a) | ~148-152 |

| Table 4: Predicted ¹³C NMR chemical shifts for this compound (in DMSO-d₆). |

The carbons directly attached to the electronegative chlorine (C-5 and C-7) and nitrogen/oxygen atoms (C-4, C-8, C-9) are expected to be the most deshielded and appear at lower field.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. For enhanced sensitivity, a larger number of scans may be required.

-

-

Data Analysis: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation and phase correction. Integrate the proton signals and assign the chemical shifts for both proton and carbon spectra with the aid of chemical shift prediction software and by comparison with data from analogous compounds.

Figure 2: A generalized workflow for NMR-based structure elucidation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally related compounds and adhering to fundamental spectroscopic principles, researchers can confidently identify and characterize this molecule. The provided experimental protocols serve as a practical starting point for laboratory work. As with any novel compound, the definitive characterization will ultimately rely on the acquisition and thorough analysis of experimental data, which can then be compared to the predictive framework presented herein.

References

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]

-

Ionescu, D., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC. Available at: [Link]

-

PubChem. (n.d.). 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-dichloro-2,1,3-benzothiadiazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Jayanna, N. D., et al. (2013). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Journal of Chemistry. Available at: [Link]

-

Gatto, C. C., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Available at: [Link]

Sources

The Enigmatic Core: A Technical Guide to the Biological Potential of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine Derivatives

Foreword: Navigating the Landscape of Benzoxadiazoles

To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as an in-depth exploration into the burgeoning field of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine (DCDA) derivatives. The benzoxadiazole scaffold, a privileged heterocyclic system, has consistently demonstrated a remarkable breadth of biological activities.[1] This document moves beyond a mere recitation of facts, aiming instead to provide a causal understanding of experimental design and a forward-looking perspective on the therapeutic promise of this unique chemical entity. While direct, extensive research on DCDA itself is emerging, this guide will draw upon the wealth of knowledge surrounding structurally analogous compounds, particularly 5,7-dichloro-1,3-benzoxazol-2-amine derivatives, to illuminate the potential of the DCDA core. The strategic placement of chloro-substituents at the 5 and 7 positions, combined with an amino group at the 4-position of the benzoxadiazole ring, presents a compelling architecture for novel therapeutic agents.

Chapter 1: The Benzoxadiazole Scaffold - A Foundation of Versatility

The 2,1,3-benzoxadiazole ring system, also known as benzofurazan, is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry.[2] Its inherent physicochemical properties, including its aromaticity and the presence of nitrogen and oxygen heteroatoms, contribute to its ability to interact with a diverse array of biological targets. The electron-withdrawing nature of the benzoxadiazole nucleus often imparts favorable pharmacokinetic properties to its derivatives.

The Significance of Dichlorination and Amination

The specific substitution pattern of this compound is critical to its anticipated biological profile. The presence of two chlorine atoms at positions 5 and 7 is expected to significantly influence the molecule's lipophilicity and electronic distribution, potentially enhancing membrane permeability and target engagement.[3] The amino group at the 4-position serves as a crucial handle for synthetic derivatization, allowing for the introduction of a wide range of functional groups to modulate activity, selectivity, and pharmacokinetic parameters.[4]

Chapter 2: Synthesis of the DCDA Core and Its Derivatives - A Strategic Approach

The synthesis of the DCDA core and its subsequent derivatization is a key step in exploring its biological potential. While specific protocols for DCDA are not extensively documented in publicly available literature, established methods for the synthesis of substituted benzoxadiazoles can be logically adapted.

A Plausible Synthetic Pathway to the DCDA Core

A rational synthetic route to the 5,7-dichloro-2,1,3-benzoxadiazole backbone can be extrapolated from known procedures for similar structures.[5] The general strategy often involves the cyclization of an appropriately substituted o-nitroaniline precursor.

Caption: Plausible synthetic workflow for DCDA.

Derivatization at the 4-Amino Position

The primary amino group of DCDA is a versatile functional group for creating a library of derivatives. Standard organic transformations can be employed to introduce diverse side chains, thereby exploring the structure-activity relationship (SAR).

Experimental Protocol: General Procedure for N-Acylation of DCDA

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as chloroform or dichloromethane.

-

Base Addition: Add a tertiary amine base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.[3]

-

Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[6]

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.[6]

Chapter 3: Anticipated Biological Activities and Mechanisms of Action

Based on the extensive research into structurally similar benzoxazole and benzoxadiazole derivatives, DCDA and its analogs are predicted to exhibit a range of potent biological activities, including antimicrobial and anticancer effects.[7][8]

Antimicrobial Potential: Targeting Essential Bacterial Processes

Derivatives of 5,7-dichlorobenzoxazole have demonstrated significant activity against various bacterial strains.[7] The proposed mechanisms of action often involve the inhibition of crucial bacterial enzymes.

3.1.1. Inhibition of DNA Gyrase

DNA gyrase is a topoisomerase II enzyme essential for bacterial DNA replication and repair.[9] Its inhibition leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death. The planar, aromatic nature of the DCDA core makes it a plausible candidate for intercalation with DNA or interaction with the enzyme's active site.

Caption: Postulated mechanism of DNA gyrase inhibition.

3.1.2. Inhibition of Glucosamine-6-Phosphate Synthase

Glucosamine-6-phosphate synthase is a key enzyme in the hexosamine biosynthetic pathway, which is responsible for the production of precursors for peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of this enzyme would disrupt cell wall integrity, leading to bacterial lysis.

Table 1: Postulated Minimum Inhibitory Concentrations (MIC) of DCDA Derivatives against Bacterial Strains (µg/mL) (Based on Analogs)

| Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| DCDA-Analog 1 | 0.78 - 50 | 1.14 x 10⁻³ | 1.40 x 10⁻³ | 2.57 x 10⁻³ | [9][10] |

| DCDA-Analog 2 | Moderate Activity | Good Activity | Moderate Activity | Low Activity | [6] |

Note: The data presented is for structurally related benzoxazole and benzimidazole derivatives and serves as a predictive framework for DCDA derivatives.

Anticancer Activity: A Multi-pronged Attack

The 1,3,4-oxadiazole ring, a close relative of the benzoxadiazole core, is present in numerous compounds with demonstrated anti-proliferative effects.[11] These effects are often attributed to the inhibition of various cellular processes crucial for cancer cell survival and proliferation.

3.2.1. Enzyme Inhibition in Cancer Pathways

Many anticancer agents function by inhibiting enzymes that are overexpressed or hyperactive in cancer cells. Potential targets for DCDA derivatives, based on studies of similar heterocyclic compounds, include:

-

Histone Deacetylases (HDACs): Overexpression of HDACs is linked to tumorigenesis, and their inhibition can induce apoptosis and cell cycle arrest.[11]

-

Poly (ADP-ribose) polymerase (PARP): PARP inhibitors have shown efficacy in treating cancers with deficiencies in DNA repair mechanisms.[11]

-

Thymidine Phosphorylase: This enzyme is involved in pyrimidine metabolism and is a target for anticancer drug development.[12]

3.2.2. Induction of Apoptosis

The ultimate goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Benzoxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[3]

Caption: Potential anticancer mechanisms of DCDA derivatives.

Table 2: Postulated Cytotoxicity (IC50 in µM) of DCDA Derivatives against Cancer Cell Lines (Based on Analogs)

| Derivative | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | Reference |

| DCDA-Analog A | 1.3-8.3 | 1.3-8.3 | 2.32 - 8.35 | [13] |

| DCDA-Analog B | - | - | - | |

| 5-Fluorouracil | - | - | - | [10] |

Note: The data presented is for structurally related benzoxazole derivatives and serves as a predictive framework for DCDA derivatives.

Chapter 4: Experimental Protocols for Biological Evaluation

Rigorous and standardized protocols are essential for accurately assessing the biological activity of novel DCDA derivatives.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[14]

-

Compound Dilution: Perform a serial two-fold dilution of the DCDA derivative in a 96-well microtiter plate using an appropriate broth medium.[14]

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and broth), negative (broth only), and drug control (standard antibiotic) wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the DCDA derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Chapter 5: Future Directions and Concluding Remarks

The this compound scaffold holds considerable, albeit largely unexplored, promise in the realm of medicinal chemistry. The insights gleaned from its structural analogs strongly suggest a rich potential for the development of novel antimicrobial and anticancer agents. Future research should focus on the targeted synthesis of a diverse library of DCDA derivatives and their systematic evaluation against a broad panel of bacterial strains and cancer cell lines. Elucidation of their precise mechanisms of action and identification of their specific molecular targets will be paramount in advancing these promising compounds from the laboratory to the clinic. This guide, by synthesizing current knowledge and providing a predictive framework, aims to catalyze further investigation into this enigmatic and potentially transformative class of molecules.

References

-

Kłys, A., et al. (2006). Synthesis, and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles. Il Farmaco, 61(3), 290-298. [Link]

-

Bajaj, S., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3349. [Link]

-

Świątek, P., & Plech, T. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7171. [Link]

-

Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 589. [Link]

-

Ullah, Z., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. ACS Omega, 8(26), 23625–23642. [Link]

-

Givens, R. S., et al. (2007). 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores. Acta Crystallographica Section C, 63(Pt 5), o293–o297. [Link]

-

Di Mola, A., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3349. [Link]

-

El-Sayed, N. N. E., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 25(4), 903. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. [Link]

-

Ionescu, D., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(13), 87-104. [Link]

-

Singh, P., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129112. [Link]

-

Jayanna, N. D., et al. (2013). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Journal of Chemistry, 2013, 864385. [Link]

-

Kamal, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

Sources

- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Enigmatic Core: A Technical Guide to the Mechanism of Action of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,1,3-benzoxadiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse biological activities. Within this esteemed class of compounds, 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine represents a molecule of significant interest, yet its precise mechanism of action remains a subject of active investigation. This technical guide synthesizes the current understanding of closely related benzoxadiazole and benzoxazole analogues to propose a primary mechanism of action centered on the inhibition of bacterial DNA gyrase. We will delve into the structure-activity relationships that underscore this hypothesis, present detailed experimental protocols to rigorously test this proposed mechanism, and explore the potential therapeutic applications of this intriguing molecule.

Introduction: The Benzoxadiazole Scaffold - A Privileged Structure in Drug Discovery

The benzoxadiazole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and rigid planar structure allow for specific interactions with various biological targets, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The derivatization of the benzoxadiazole core has been a fruitful avenue for the development of novel therapeutic agents.

The subject of this guide, this compound, is a halogenated amino-benzoxadiazole. The presence of two chlorine atoms at positions 5 and 7 is anticipated to significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn are critical determinants of its biological activity. The amino group at position 4 provides a key site for potential hydrogen bonding interactions within a biological target.

The Core Hypothesis: Inhibition of Bacterial DNA Gyrase

Based on extensive evidence from structurally analogous compounds, the principal mechanism of action for this compound is hypothesized to be the inhibition of bacterial DNA gyrase .

DNA gyrase is a type II topoisomerase that is essential for bacterial survival.[1] It introduces negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, which provides the energy for the DNA supercoiling reaction. The GyrA subunit is responsible for the DNA cleavage and re-ligation steps.

Several studies on benzoxazole and benzothiazole derivatives have demonstrated their potent inhibitory activity against DNA gyrase.[2][3][4][5][6] These compounds typically bind to the ATP-binding pocket of the GyrB subunit, competing with ATP and thereby preventing the conformational changes necessary for enzyme function. This inhibition leads to the cessation of DNA replication and ultimately, bacterial cell death.[1]

The structural similarity of this compound to known benzoxazole-based DNA gyrase inhibitors strongly suggests a similar mode of action. The dichloro substitution on the benzene ring is a common feature in many potent antimicrobial agents, often enhancing their binding affinity to the target protein.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxadiazole derivatives is intricately linked to their substitution patterns. Analysis of related compounds provides valuable insights into the likely role of the key functional groups in this compound.

-

The Benzoxadiazole Core: This scaffold serves as the fundamental pharmacophore, providing the necessary rigid structure for insertion into the enzyme's active site.

-

Dichloro Substitution: The chlorine atoms at positions 5 and 7 are expected to increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes. Furthermore, these halogen atoms can participate in halogen bonding and other non-covalent interactions within the active site of DNA gyrase, thereby increasing binding affinity.

-

The Amino Group: The 4-amino group is a critical feature, likely involved in forming key hydrogen bonds with amino acid residues in the ATP-binding pocket of GyrB. This interaction would serve to anchor the molecule in the active site.

The following diagram illustrates the hypothesized interaction of this compound with the ATP-binding site of DNA gyrase.

Figure 1: Hypothesized binding mode of this compound in the ATP-binding site of DNA gyrase B.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that this compound acts as a DNA gyrase inhibitor, a series of well-defined experiments are required. The following protocols provide a comprehensive framework for this validation.

In Vitro DNA Gyrase Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase in the presence of the test compound.

Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form. This change in DNA topology can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

Protocol:

-

Reaction Setup: Prepare reaction mixtures containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and varying concentrations of this compound (and a known DNA gyrase inhibitor like novobiocin as a positive control, and DMSO as a vehicle control).

-

Incubation: Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA topoisomers.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. The inhibition of DNA gyrase activity will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the compound.

The following workflow diagram illustrates the DNA gyrase supercoiling assay.

Figure 2: Experimental workflow for the in vitro DNA gyrase supercoiling assay.

ATPase Activity Assay

This assay determines if the compound inhibits the ATPase activity of the GyrB subunit.

Principle: The ATPase activity of GyrB can be measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol:

-

Reaction Setup: Prepare reaction mixtures containing purified GyrB subunit, ATP, and varying concentrations of this compound.

-

Incubation: Incubate the reactions at 37°C for a defined period.

-

Phosphate Detection: Add a reagent (e.g., malachite green) that forms a colored complex with inorganic phosphate.

-

Quantification: Measure the absorbance of the colored product using a spectrophotometer. A decrease in absorbance indicates inhibition of ATPase activity.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify direct target engagement in a cellular context.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.

Protocol:

-

Cell Treatment: Treat intact bacterial cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Detect the amount of soluble DNA gyrase (GyrA and GyrB subunits) at each temperature using specific antibodies and western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Potential Therapeutic Applications

Given its proposed mechanism as a DNA gyrase inhibitor, this compound holds potential as a novel antibacterial agent. Bacterial resistance to existing antibiotics is a major global health threat, and new drugs with novel mechanisms of action are urgently needed. DNA gyrase is a well-validated and exclusively bacterial target, minimizing the potential for off-target effects in humans.

Further research should focus on:

-

Spectrum of Activity: Determining the range of bacterial species against which the compound is effective.

-

In Vivo Efficacy: Evaluating the compound's effectiveness in animal models of bacterial infection.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to determine its drug-like potential.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, a compelling hypothesis based on the well-established activities of structurally related benzoxadiazole and benzoxazole derivatives points towards the inhibition of bacterial DNA gyrase. The presence of the dichloro and amino functionalities is likely crucial for its biological activity. The experimental protocols outlined in this guide provide a clear path forward for validating this hypothesis and exploring the therapeutic potential of this promising compound. Further investigation into this molecule and its analogues could pave the way for the development of a new class of much-needed antibacterial agents.

References

- Almi, M., et al. (2020). Chemical Reactivity, Drug-Likeness and Structure Activity/Property Relationship Studies of 2,1,3-Benzoxadiazole Derivatives as Anti-Cancer Activity.

-

Bax, B. D., et al. (2010). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry. [Link]

-

Jakopin, Ž., et al. (2017). Discovery of substituted oxadiazoles as a novel scaffold for DNA gyrase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Charifson, P. S., et al. (2010). Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. Bioorganic & Medicinal Chemistry Letters. [Link]

- Singh, P., et al. (2021). Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety.

-

Ferreira, T. L., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

-

Mobashery, S., et al. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. [Link]

-

Hrast, M., et al. (2021). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry. [Link]

-

Ferreira, T. L., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

- BenchChem. (2025). Application Notes and Protocols: 5,7-Dichloro-1,3-benzoxazol-2-amine as a Building Block in Organic Synthesis. BenchChem.

-

Mobashery, S., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. PubMed. [Link]

- Jayanna, N. D., et al. (2013).

-

Kumar, A., et al. (2017). Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors. PubMed Central. [Link]

-

Ricci, A., et al. (2008). In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma. PubMed. [Link]

- Al-Ostath, R. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]

- Kaur, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.

-

Wenzel, M., et al. (2018). Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate-Containing Antibiotics. Chemistry – A European Journal. [Link]

- Kanishchev, O. S., et al. (2013). Molecular and crystal structures of 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole and products of its reactions with secondary amines.

-

Chhajed, S. S., et al. (2016). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of substituted oxadiazoles as a novel scaffold for DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine: A Versatile Scaffold for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine (CAS Number: 33230-57-2), a halogenated benzoxadiazole derivative with significant potential in cellular imaging and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogs to provide a robust framework for its synthesis, characterization, and application. We will explore its inferred photophysical properties, potential as a fluorescent probe, and its utility as a scaffold in the development of targeted therapeutics.

Introduction to the Benzoxadiazole Core: A Privileged Structure in Modern Research

The 2,1,3-benzoxadiazole, also known as benzofurazan, is a bicyclic heterocyclic system that has garnered substantial interest in medicinal chemistry and materials science. Its unique electronic properties, characterized by an electron-deficient diazole fused to a benzene ring, make it a versatile building block. The introduction of substituents, such as amino and chloro groups, allows for the fine-tuning of its chemical and photophysical characteristics.

This compound belongs to a class of compounds that often exhibit strong fluorescence, making them valuable as environmentally sensitive probes. The dichloro-substitution is of particular interest as halogens can modulate the electronic properties and metabolic stability of a molecule, a key consideration in drug design. This guide will delve into the anticipated characteristics of this specific derivative and provide a roadmap for its utilization in a research setting.

Synthesis and Characterization: A Proposed Pathway

Based on established synthetic routes for analogous 4-amino-benzoxadiazole derivatives, a plausible synthesis of this compound can be proposed. The most common approach involves the nucleophilic aromatic substitution of a suitable precursor.

Proposed Synthetic Route

The synthesis would likely begin with a dichlorinated nitro-substituted benzoxadiazole, such as 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole. The nitro group can then be reduced to the corresponding amine.

Step 1: Synthesis of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole

This precursor can be synthesized from commercially available starting materials through nitration and cyclization reactions. The precise conditions would need to be optimized, but a general procedure would involve the nitration of a dichlorinated aniline derivative followed by oxidative cyclization.

Step 2: Reduction of the Nitro Group

The nitro group of 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole can be reduced to the primary amine using standard reducing agents.

Experimental Protocol: Reduction of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole

-

Dissolve 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) and concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base, such as sodium bicarbonate solution, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and purity of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the N-H stretches of the amine and the aromatic C-H and C-Cl bonds.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Inferred Photophysical Properties and Application as a Fluorescent Probe

Amino-substituted benzoxadiazoles, particularly the well-studied 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD-amine) derivatives, are known for their environment-sensitive fluorescence. It is highly probable that this compound will share these characteristics.

Expected Photophysical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Excitation Maximum (λex) | ~460 - 480 nm | Based on analogous NBD-amine derivatives which typically absorb in the blue-green region of the spectrum.[1] |

| Emission Maximum (λem) | ~520 - 550 nm | Emission is expected in the green-yellow region, with the exact wavelength being sensitive to solvent polarity.[2] |

| Quantum Yield (Φ) | Variable; higher in nonpolar environments | The fluorescence of NBD derivatives is often quenched in polar, protic solvents like water.[2] |

| Stokes Shift | Moderate to large | A significant separation between excitation and emission maxima is a common feature of benzoxadiazole fluorophores.[3] |

| Solvatochromism | Pronounced positive solvatochromism | A bathochromic (red) shift in emission is expected with increasing solvent polarity due to the stabilization of the excited state.[2] |

Note: These are inferred properties and require experimental verification.

Mechanism as an Environment-Sensitive Probe

The fluorescence of amino-benzoxadiazoles is often based on an intramolecular charge transfer (ICT) mechanism. Upon excitation, an electron is transferred from the electron-donating amino group to the electron-accepting benzoxadiazole core. In polar solvents, the excited state is stabilized, leading to a lower energy emission (red-shift) and often a decrease in quantum yield due to non-radiative decay pathways. This sensitivity to the local environment makes these compounds excellent probes for studying changes in polarity, viscosity, and binding events within biological systems.

Caption: Potential interaction of a benzoxadiazole-based probe with key kinases in the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective kinase inhibitors from the this compound scaffold would involve a systematic SAR study. Key modifications could include:

-

Acylation or Alkylation of the Amino Group: Introducing various substituents on the amino group to explore interactions with the kinase active site.

-

Substitution of the Chloro Groups: Replacing the chlorine atoms with other functional groups to modulate potency, selectivity, and pharmacokinetic properties.

-

Bioisosteric Replacements: Replacing the benzoxadiazole core with other heterocycles to understand the importance of this scaffold for activity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the well-established chemistry and pharmacology of related benzoxadiazole derivatives, it is poised to be a valuable tool for researchers in both fundamental cell biology and applied drug discovery. Its inferred environment-sensitive fluorescence makes it a strong candidate for the development of novel fluorescent probes, while its chemical tractability offers a solid foundation for the design of new therapeutic agents.

Future work should focus on the definitive synthesis and thorough characterization of this compound, including a detailed investigation of its photophysical properties in a range of solvents and biological environments. Screening against a panel of kinases and other biologically relevant targets will be crucial to unlocking its full potential in drug development. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- Synthesis and fluorescence properties of 4,5-, 4,6- and 5,6- disubstituted benzofurazan (2,1,3-benzoxadiazole) compounds. (Source: Not specified)

-

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole - PubChem. National Institutes of Health. ([Link])

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. ([Link])

-

Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. ([Link])

-

A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria. Dalton Transactions. ([Link])

-

Thiourea‐ and Amino‐Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red‐Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate‐Containing Antibiotics. Chemistry – A European Journal. ([Link])

-

Dynamics of the Ras/ERK MAPK cascade as monitored by fluorescent probes. The Journal of Biological Chemistry. ([Link])

-

Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for... OPUS. ([Link])

-

Molecular and crystal structures of 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole and products of its reactions with secondary amines. ResearchGate. ([Link])

-

Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. ([Link])

-

A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7. Journal of Medicinal Chemistry. ([Link])

-

PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Cancers. ([Link])

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. ([Link])

-

Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion. International Journal of Cancer. ([Link])

-

PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. ([Link])

-

PI3K-AKT Signaling Pathway. Creative Diagnostics. ([Link])

- S1 Supporting information Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4- thiadiazol-2-yl... (Source: Not specified)

-

Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes. Biochemistry. ([Link])

-

The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino... DergiPark. ([Link])

-

Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. ResearchGate. ([Link])

-

First Synthesis of Benzotrifuroxan at Low Temperature: Unexpected Behavior of 5,7-Dichloro-4,6-dinitrobenzo-furoxan with Sodium Azide. ResearchGate. ([Link])

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]